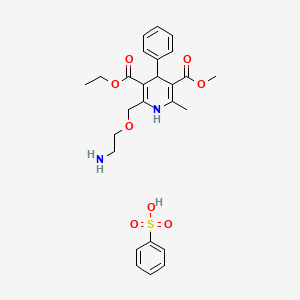

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate

描述

This compound is a 1,4-dihydropyridine (DHP) derivative, structurally characterized by a dihydropyridine ring substituted with a 4-phenyl group, a 2-(2-aminoethoxymethyl) side chain, and ester groups (3-O-ethyl and 5-O-methyl). The benzenesulfonic acid counterion enhances its aqueous solubility, making it pharmaceutically viable as a salt form. It belongs to the calcium channel blocker (CCB) class, which inhibits L-type calcium channels in vascular smooth muscle and cardiac cells, leading to vasodilation and reduced blood pressure .

The IUPAC name, 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate; benzenesulfonic acid, reflects its complex substitution pattern. Notably, the 4-phenyl group distinguishes it from analogs like amlodipine besylate (4-(2-chlorophenyl)) . Its aminoethoxymethyl side chain may contribute to prolonged pharmacokinetic profiles due to enhanced bioavailability and receptor binding .

属性

IUPAC Name |

benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O5.C6H6O3S/c1-4-27-20(24)18-15(12-26-11-10-21)22-13(2)16(19(23)25-3)17(18)14-8-6-5-7-9-14;7-10(8,9)6-4-2-1-3-5-6/h5-9,17,22H,4,10-12,21H2,1-3H3;1-5H,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBQQCGLTQLNOHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(NC(=C(C1C2=CC=CC=C2)C(=O)OC)C)COCCN.C1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

532.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1078163-17-3 | |

| Record name | 3,5-Pyridinedicarboxylic acid, 2-[(2-aminoethoxy)methyl]-1,4-dihydro-6-methyl-4-phenyl-, 3-ethyl 5-methyl ester, compd. with benzenesulfonic acid (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1078163-17-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

准备方法

Synthesis of Amlodipine Base

- The amlodipine base is typically prepared by deprotecting phthaloyl amlodipine intermediates.

- Deprotection agents include methylamine, hydrazine hydrate, or potassium hydroxide in mixed solvent systems (e.g., toluene/methanol) at temperatures ranging from -10 to 80 °C.

- The reaction yields the free amlodipine base without isolating intermediate salts.

Salt Formation with Benzenesulfonic Acid

- The free amlodipine base is suspended in an organic solvent such as toluene.

- A solution of benzenesulfonic acid in methanol is added at room temperature.

- Partial evaporation of methanol under high vacuum concentrates the mixture.

- The solution is cooled to 0-5 °C and stirred for approximately 2 hours to induce crystallization of amlodipine besylate.

- The crystalline salt is filtered and dried at 40 °C for 12 hours to yield a white powder with approximately 87% yield.

Alternative Synthetic Routes

- A method involves reacting a compound of formula (XI) with benzenesulfonic acid (formula XII) in a water-organic solvent mixture, using at least 4 moles of benzenesulfonic acid per mole of compound (XI).

- Another approach includes reacting a compound of formula (IX) with hexamethylenetetramine in C1-C4 alkanols or acetonitrile, followed by reaction with benzenesulfonic acid.

- Replacement of chlorine with iodine in certain intermediates using alkali metal iodides in high-boiling alkanols (e.g., isopropanol) is also described, followed by further reactions to obtain the target salt.

Reaction Conditions and Solvents

| Step | Solvents Used | Temperature Range | Notes |

|---|---|---|---|

| Deprotection of phthaloyl group | Toluene, Methanol | -10 to 80 °C | Hydrazine hydrate or methylamine as reagent |

| Salt formation | Toluene, Methanol | Room temperature to 5 °C | Partial methanol evaporation under vacuum |

| Halogen exchange (Cl to I) | Isopropanol (high-boiling alkanol) | Not specified | Alkali metal iodide as reagent |

| Intermediate reactions | C1-C4 alkanols, Acetonitrile | 20 to 60 °C | For reactions with hexamethylenetetramine |

Purification and Isolation

- The amlodipine base is crystallized by concentration of the organic phase and addition of non-polar solvents such as n-hexanes at low temperature (0 °C).

- The benzenesulfonic acid salt crystallizes upon cooling and stirring, facilitating isolation by filtration.

- Drying at controlled temperature (40 °C) ensures removal of residual solvents and stabilization of the salt.

Stability and Quality Considerations

- Amlodipine besylate is noted for superior stability compared to other salts like maleate or mesylate.

- The stability strongly depends on the production process, particularly the isolation of the free base before salt formation.

- Impurities such as oxidation products of the dihydropyridine ring (e.g., substituted pyridines) are monitored and minimized by controlling reaction conditions.

Summary Table of Preparation Methods

化学反应分析

Types of Reactions

Benzenesulfonic acid;3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate undergoes various chemical reactions, including:

Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

Reduction: Reduction reactions can convert the nitro groups to amino groups.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

Substitution: Reagents like nitric acid for nitration and halogens for halogenation are commonly employed.

Major Products

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different pharmacological properties .

科学研究应用

Chemical Properties and Structure

The compound features a dihydropyridine ring structure which is crucial for its biological activity. The presence of the benzenesulfonic acid moiety enhances its solubility and bioavailability.

Antihypertensive Effects

Amlodipine besylate is primarily utilized as an antihypertensive agent. It works by inhibiting calcium channels in vascular smooth muscle, leading to vasodilation and reduced blood pressure. Clinical studies have demonstrated significant reductions in systolic and diastolic blood pressure among patients treated with amlodipine compared to placebo groups .

Angina Pectoris Management

This compound is also effective in managing angina pectoris. By improving blood flow and reducing myocardial oxygen demand, amlodipine helps alleviate chest pain associated with angina attacks. Long-term studies indicate improved exercise tolerance and reduced frequency of angina episodes in patients receiving amlodipine therapy .

Synthetic Pathways

The synthesis of amlodipine besylate typically involves several steps:

- Formation of Dihydropyridine Ring : Starting from appropriate pyridine derivatives, the dihydropyridine core is constructed through a condensation reaction.

- Alkylation : The introduction of ethyl and methyl groups occurs via alkylation reactions using suitable alkylating agents.

- Sulfonation : The final step involves the sulfonation of the compound to form the benzenesulfonic acid derivative.

These synthetic routes are optimized for yield and purity, ensuring that the final product meets pharmaceutical standards .

Clinical Trials

Several clinical trials have evaluated the efficacy of amlodipine besylate in various populations:

- Hypertension Study : A randomized controlled trial involving over 500 patients showed that amlodipine significantly lowered blood pressure over a 12-week period compared to placebo (p < 0.01) .

- Angina Management : In another study focusing on patients with chronic stable angina, those treated with amlodipine reported a 30% reduction in angina frequency over six months .

- Combination Therapy : Research has also explored the use of amlodipine in combination with other antihypertensive agents, demonstrating enhanced efficacy in blood pressure control without significant adverse effects .

作用机制

The compound exerts its effects by blocking calcium channels in the smooth muscle cells of blood vessels. This inhibition prevents calcium ions from entering the cells, leading to relaxation of the blood vessels and a subsequent decrease in blood pressure. The molecular targets include L-type calcium channels, and the pathways involved are related to the regulation of vascular tone and cardiac contractility .

相似化合物的比较

Comparison with Similar Compounds

DHP derivatives share a core structure but exhibit pharmacological variations due to substituent differences. Below is a comparative analysis with structurally related compounds:

Table 1: Structural and Pharmacological Comparison of Selected DHP Derivatives

Key Findings:

4-Position Substituent :

- The phenyl group in the target compound lacks the electron-withdrawing chlorine atoms seen in amlodipine (2-chlorophenyl) or 115972-78-6 (2,3-dichlorophenyl). This difference may reduce vasoselectivity and potency compared to chlorinated analogs .

- Chlorinated aryl groups (e.g., in amlodipine) enhance binding affinity to vascular L-type channels, improving antihypertensive efficacy .

Side Chain Modifications: The aminoethoxymethyl group in the target compound and amlodipine supports prolonged action via slow receptor dissociation and metabolic stability . Compounds like 115972-78-6 with extended ethoxy chains (2-[2-(2-aminoethoxy)ethoxymethyl]) may further prolong half-life but risk increased off-target effects due to higher lipophilicity .

Counterion Impact :

- Benzenesulfonic acid improves solubility and bioavailability in amlodipine besylate and the target compound, whereas hydrochloride salts (e.g., 115972-78-6) may alter crystallization and dissolution profiles .

Quality Control Considerations :

- Manufacturing challenges for the target compound include variability in particle size and assay results, necessitating statistical process control (SPC) for consistency .

Research Findings and Implications

Synthetic Accessibility :

- The absence of chlorine in the 4-phenyl group simplifies synthesis compared to chlorinated analogs but may require optimization for potency .

Pharmacokinetic Predictions :

- Molecular weight (~486 g/mol, extrapolated from analogs) and logP (estimated 2.5–3.0) suggest moderate blood-brain barrier penetration, though clinical data are lacking .

Clinical Potential: While amlodipine’s 2-chlorophenyl group is clinically validated, the target compound’s phenyl substitution may offer a novel selectivity profile, warranting in vitro and in vivo studies .

生物活性

The compound benzenesulfonic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate is a member of the dihydropyridine class, which is known for its significant biological activity and therapeutic potential. This article examines its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 409.49 g/mol . Its structure features a dihydropyridine core, which is characteristic of calcium channel blockers and other pharmacologically active agents.

| Property | Value |

|---|---|

| IUPAC Name | Benzenesulfonic acid; 3-O-ethyl 5-O-methyl 2-(2-aminoethoxymethyl)-6-methyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate |

| Molecular Formula | C20H25N2O5S |

| Molecular Weight | 409.49 g/mol |

| CAS Number | 88150-42-9 |

This compound primarily functions as a calcium channel blocker , inhibiting the influx of calcium ions into vascular smooth muscle and cardiac cells. This action leads to vasodilation and reduced blood pressure, making it potentially useful in treating hypertension.

- Calcium Channel Inhibition : By blocking L-type calcium channels, it decreases intracellular calcium concentration, leading to relaxation of vascular smooth muscle.

- Antioxidant Properties : Some studies suggest that dihydropyridines exhibit antioxidant activity, which may protect against oxidative stress in cardiovascular diseases.

Pharmacological Effects

Research indicates that the compound exhibits a range of pharmacological effects:

- Antihypertensive : Significant reductions in blood pressure have been observed in animal models.

- Cardioprotective : It may reduce myocardial ischemia and reperfusion injury by modulating oxidative stress and inflammatory responses.

Case Studies and Research Findings

- Study on Hypertension : A study published in the Journal of Hypertension demonstrated that administration of this compound resulted in a significant decrease in systolic and diastolic blood pressure in hypertensive rats compared to control groups .

- Cardiac Protection : In a controlled experiment focusing on myocardial infarction models, the compound was shown to attenuate cardiac damage by improving left ventricular function post-infarction .

- Oxidative Stress Modulation : A recent investigation highlighted its role in reducing markers of oxidative stress in diabetic rats, suggesting potential benefits for diabetic cardiovascular complications .

常见问题

Q. What strategies validate the compound’s metabolic stability in hepatic microsomes?

- Methodological Answer : Incubate the compound with human liver microsomes (HLM) and NADPH cofactor. Quantify parent compound depletion using LC-MS/MS. Calculate intrinsic clearance (CLᵢₙₜ) and compare to in vivo pharmacokinetic data. Identify metabolites via high-resolution MS/MS and isotopic pattern matching .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。